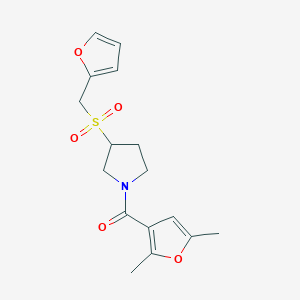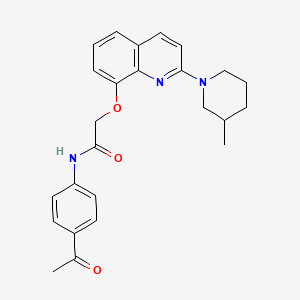
N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as AMG-517, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. The TRPV1 channel is activated by various stimuli, including heat, acid, and capsaicin, the active ingredient in chili peppers. AMG-517 has been studied for its potential use in the treatment of pain and other conditions associated with TRPV1 activation.
Applications De Recherche Scientifique
Structural Aspects and Properties
- Compounds similar to N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied for their structural aspects. These compounds can form gels or crystalline solids upon treatment with different acids. They also exhibit strong fluorescence emissions under certain conditions, which is significant for applications in material science and analytical chemistry (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Research
- Quinoline derivatives have been evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds exhibit significant antiviral and antiapoptotic effects in vitro, and some have shown decreases in viral load and increased survival in animal models (Ghosh et al., 2008).
- Another study focused on designing and synthesizing compounds for targeting the human histamine H4 receptor, which is relevant in treating inflammatory conditions. Some synthesized compounds showed potent ligand activities and significant anti-inflammatory properties in vivo (Smits et al., 2008).
Chemical Synthesis
- Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, which share a structural similarity with the compound , have been synthesized using the Passerini three-component reaction. This method demonstrates the utility of these compounds in organic synthesis and potential applications in medicinal chemistry (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Molecular Interactions and Coordination Chemistry
- The molecular interactions of similar compounds, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have been studied. These studies provide insights into the formation of molecular complexes and their potential applications in material sciences and pharmaceuticals (Kalita & Baruah, 2010).
Anticancer and Antimicrobial Research
- Research into the synthesis and evaluation of analogues of N-acetyl-4-S-cysteaminylphenol, which shares structural features with the compound , has demonstrated potential anti-melanoma activity. This indicates possible applications in cancer research (Lant et al., 2001).
- Quinoline derivatives have also shown activity against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential use in developing new antitubercular drugs (Pissinate et al., 2016).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-5-4-14-28(15-17)23-13-10-20-6-3-7-22(25(20)27-23)31-16-24(30)26-21-11-8-19(9-12-21)18(2)29/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLQZASDHKCPSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

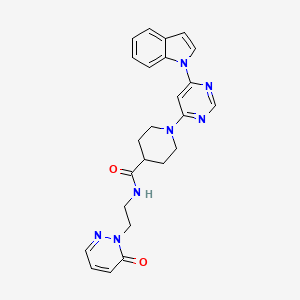
![Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391322.png)


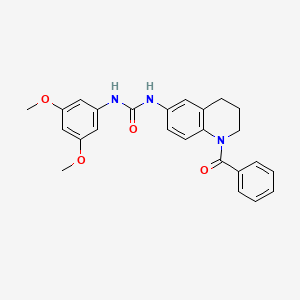


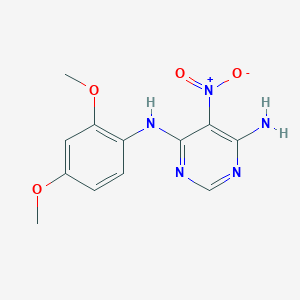
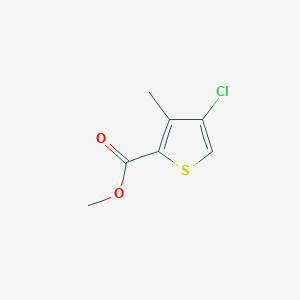
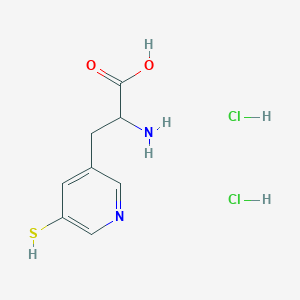

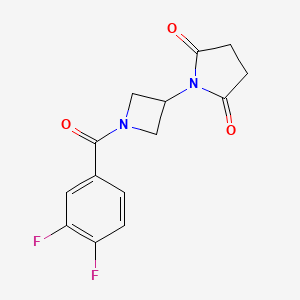
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2391341.png)
